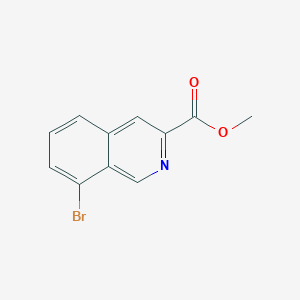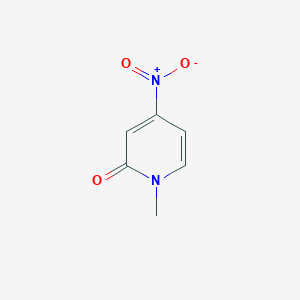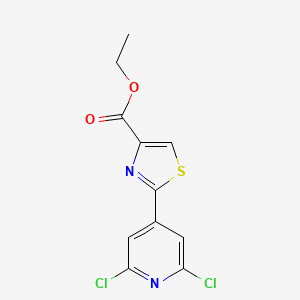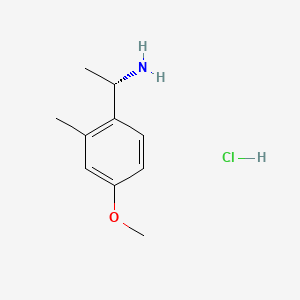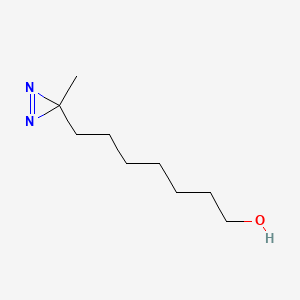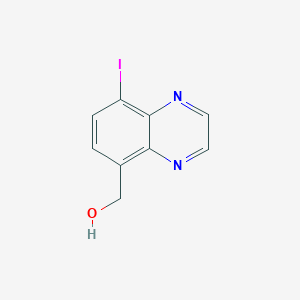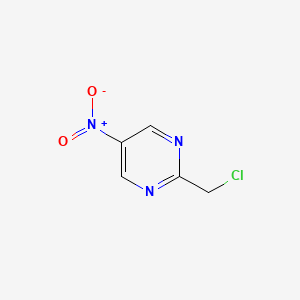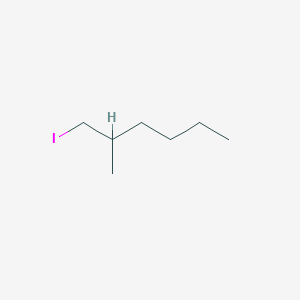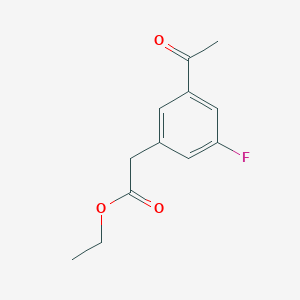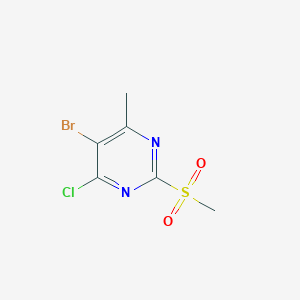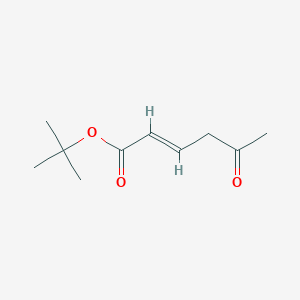
(E)-tert-Butyl 5-oxohex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-tert-Butyl 5-oxohex-2-enoate is an organic compound with the molecular formula C10H16O3. It is a member of the class of compounds known as enoates, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is often used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 5-oxohex-2-enoate typically involves the esterification of (E)-5-oxohex-2-enoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-tert-Butyl 5-oxohex-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of products depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
(E)-tert-Butyl 5-oxohex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-tert-Butyl 5-oxohex-2-enoate involves its reactivity as an enoate. The conjugated double bond and carbonyl group make it susceptible to nucleophilic attack, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (E)-5-oxohex-2-enoate: Similar in structure but with an ethyl ester group instead of a tert-butyl group.
Methyl (E)-5-oxohex-2-enoate: Another similar compound with a methyl ester group.
Uniqueness
(E)-tert-Butyl 5-oxohex-2-enoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it particularly useful in certain synthetic applications where steric hindrance plays a role in the reaction outcome.
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
tert-butyl (E)-5-oxohex-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-8(11)6-5-7-9(12)13-10(2,3)4/h5,7H,6H2,1-4H3/b7-5+ |
InChI-Schlüssel |
YGTLCXHZCFCAKZ-FNORWQNLSA-N |
Isomerische SMILES |
CC(=O)C/C=C/C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(=O)CC=CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B13660599.png)
